What are the properties of N-[4-(1-Naphthyl)phenyl]-4-biphenylamine
What are the properties of N-[4-(1-Naphthyl)phenyl]-4-biphenylamine
CAS Registry Number: 897921-59-4 Formula: C₂₈H₂₁N Role: Advanced OLED Intermediate & Hole Transport Motif[1][2]
Executive Summary
In the precise architecture of Organic Light-Emitting Diodes (OLEDs), N-[4-(1-Naphthyl)phenyl]-4-biphenylamine serves as a pivotal "molecular scaffold."[1][2] While often categorized generically as an amine, it is specifically a secondary arylamine intermediate used to synthesize high-performance Hole Transport Layer (HTL) materials, including asymmetric derivatives of the industry-standard NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).[1]
This guide analyzes the compound's physicochemical properties, its synthesis via palladium-catalyzed cross-coupling, and its critical role in engineering thermal stability and morphological integrity into final semiconductor films.[1]
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
The molecule features a secondary amine core flanked by two massive conjugated systems: a biphenyl group and a phenyl-naphthalene moiety.[1] This asymmetry is intentional, designed to disrupt crystallization in final HTL materials while maintaining high hole mobility.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Weight | 371.48 g/mol | High enough to reduce volatility, low enough for sublimation.[1] |
| Appearance | White to Light Orange Powder | Color variance often indicates trace oxidation or Pd residues.[1] |
| Melting Point | 99.0 – 103.0 °C | Distinctly lower than final tertiary amines (often >200°C), facilitating low-temp processing.[1] |
| Purity Standard | >98.0% (GC/HPLC) | Electronic grade requires >99.9% (sublimed).[1] |
| Solubility | Soluble in Toluene, THF, CHCl₃ | Excellent solubility for solution-processing synthesis.[1] |
| Electronic Character | Electron-Rich (p-type) | Nitrogen lone pair enables hole injection/transport.[1] |
Synthetic Engineering: The Buchwald-Hartwig Protocol[1]
The synthesis of N-[4-(1-Naphthyl)phenyl]-4-biphenylamine requires precise C-N bond formation.[1] The most robust method utilizes Buchwald-Hartwig amination , favoring palladium catalysts to couple a bulky aryl halide with a primary amine.[1]
Mechanistic Pathway
The reaction typically couples 4-aminobiphenyl with 1-(4-bromophenyl)naphthalene .[1] The choice of ligand is critical to prevent the formation of the tertiary amine (double arylation) at this stage.
Optimized Protocol Parameters:
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Catalyst: Pd(dba)₂ or Pd(OAc)₂
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Ligand: P(t-Bu)₃ or BINAP (Steric bulk prevents over-arylation)[1]
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Base: NaOtBu (Sodium tert-butoxide)[1]
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Solvent: Toluene or Xylene (Anhydrous)[1]
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Atmosphere: Argon/Nitrogen (Strictly inert)[1]
Visualization: Synthetic Workflow
The following diagram illustrates the specific pathway to generate the target intermediate and its subsequent conversion into a final OLED material.
Figure 1: Synthetic pathway transforming precursors into the target secondary amine, and its role as a building block for final HTL materials.
Material Science: Why This Structure?
The utility of N-[4-(1-Naphthyl)phenyl]-4-biphenylamine lies in the specific properties it imparts to the final OLED stack.[1][2]
Steric Hindrance & Thermal Stability
The 1-naphthyl group is twisted relative to the phenyl ring due to peri-hydrogen steric repulsion.[1]
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Effect: This twist prevents the final molecules from packing too tightly (crystallizing).[1]
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Benefit: It maintains an amorphous film state , which is crucial for long device lifetimes.[1] Crystallization in an OLED layer leads to grain boundaries that act as trap sites and cause device failure.[1]
Electronic Conjugation (HOMO Level Tuning)
The biphenyl moiety extends the conjugation length compared to a simple phenyl ring.[1]
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HOMO Alignment: This raises the Highest Occupied Molecular Orbital (HOMO) level slightly (closer to vacuum), typically around -5.3 to -5.5 eV in derived materials.[1]
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Hole Injection: This energy level aligns well with common Anode materials (like ITO) and Hole Injection Layers (HILs), lowering the barrier for hole injection and reducing the device's driving voltage.
Asymmetry
Symmetric molecules (like standard NPB) are prone to crystallization.[1] By using this intermediate to create asymmetric diamines (where one side of the final molecule is different from the other), researchers can significantly increase the Glass Transition Temperature (
Device Performance Context
While CAS 897921-59-4 is rarely used as a standalone layer due to the reactivity of the secondary amine proton (N-H), its derivatives are industry standards.[1]
Table 2: Performance Metrics of Derived HTLs
Data reflects typical performance of HTLs synthesized using this intermediate.
| Metric | Typical Value | Impact on OLED |
| Hole Mobility | High mobility ensures charge balance in the Emission Layer (EML).[1] | |
| Glass Transition ( | 95°C – 110°C | Higher |
| Triplet Energy ( | ~2.3 eV | Sufficient to block excitons for fluorescent emitters (Red/Green).[1] |
| HOMO Level | -5.4 eV | Facilitates ohmic contact with HILs like HAT-CN.[1] |
Characterization Protocols
To validate the quality of this intermediate before use in device fabrication, the following protocols are recommended.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 500 MHz): Look for the diagnostic N-H singlet (broad) around δ 5.8–6.0 ppm. The aromatic region (δ 7.0–8.2 ppm) will show a complex multiplet pattern corresponding to the naphthyl and biphenyl protons.
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Validation: Absence of the N-H peak implies oxidation to an imine or tertiary amine contamination.[1]
Thermal Analysis (DSC)
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Protocol: Heat at 10°C/min under Nitrogen.
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Expectation: A sharp endotherm at ~100°C (Melting).[1]
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Warning: Any exotherms prior to melting suggest decomposition or residual solvent release.[1]
Mass Spectrometry[1]
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Technique: GC-MS or MALDI-TOF.[1]
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Target Ion: [M]+ peak at m/z 371.5 .[1]
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Impurity Check: Watch for m/z 169 (Aminobiphenyl fragment) or m/z 576 (Double coupled byproduct), indicating incomplete reaction or over-reaction.[1]
References
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TCI Chemicals. (n.d.).[1] Product Specification: N-[4-(1-Naphthyl)phenyl]-4-biphenylamine (CAS 897921-59-4).[1][2][3][4] Retrieved from [1]
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Sigma-Aldrich. (n.d.).[1] Material Safety Data Sheet & Properties for Arylamine Intermediates. Retrieved from [1]
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ChemicalBook. (2024).[1] CAS 897921-59-4 Technical Data and Synthesis Routes. Retrieved from [1]
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National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: N-[4-(1-Naphthyl)phenyl]-4-biphenylamine.[1][2][3][4] Retrieved from [1]
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Arbor Pharm Chem. (n.d.).[1] Application of N-[4-(1-Naphthyl)phenyl]-4-biphenylamine in OLEDs. Retrieved from [1]
